Cas no 865532-70-3 (Resolvin E2)

Resolvin E2 structure
Resolvin E2 structure
Produktname:Resolvin E2
CAS-Nr.:865532-70-3
MF:C20H30O4
MW:334.449806690216
CID:859453

Resolvin E2 Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Resolvin E2
    • (-)-Resolvin E2
    • (18R)-Resolvin E2
    • (5S,6E,8Z,11Z,14Z,16E,18R)-5,18-Dihydroxy-6,8,11,14,16-eicosapentaenoic acid (ACI)
    • Inchi: 1S/C20H30O4/c1-2-18(21)14-11-9-7-5-3-4-6-8-10-12-15-19(22)16-13-17-20(23)24/h3-4,7-12,14-15,18-19,21-22H,2,5-6,13,16-17H2,1H3,(H,23,24)/b4-3-,9-7-,10-8-,14-11+,15-12+/t18-,19-/m1/s1
    • InChI-Schlüssel: KPRHYAOSTOHNQA-NNQKPOSRSA-N
    • Lächelt: C(CCC(=O)O)[C@H](O)/C=C/C=C\C/C=C\C/C=C\C=C\[C@H](O)CC

Berechnete Eigenschaften

  • Genaue Masse: 334.21400

Experimentelle Eigenschaften

  • PSA: 77.76000
  • LogP: 3.93430

Resolvin E2 Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
R144695-25mg
Resolvin E2
865532-70-3
25mg
$ 35000.00 2023-09-06

Resolvin E2 Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt
Referenz
Design and Synthesis of Cyclopropane Congeners of Resolvin E2, an Endogenous Proresolving Lipid Mediator, as Its Stable Equivalents
Fukuda, Hayato; et al, Organic Letters, 2016, 18(24), 6224-6227

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Sodium bis(trimethylsilyl)amide
1.2 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  3.5 h, -78 °C → -40 °C
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  26 h, rt
Referenz
Total synthesis of resolvin E2
Kosaki, Yusuke; et al, Tetrahedron Letters, 2010, 51(14), 1856-1859

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Silver ,  Copper ,  Zinc Solvents: Methanol ,  Water ;  16 h, 50 °C
2.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  0 °C
2.2 Reagents: Monosodium phosphate Solvents: Water ;  acidified, 0 °C
Referenz
Total synthesis of the anti-inflammatory lipid mediator Resolvin E2
Rodriguez, Ana R.; et al, Tetrahedron Letters, 2012, 53(15), 1912-1915

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Butyllithium ,  Bromo[1,1′-thiobis[methane]]copper Solvents: Tetrahydrofuran ,  Hexane ;  5 min, -78 °C
1.2 Reagents: Hexamethylphosphoramide Solvents: Tetrahydrofuran ;  0 °C; 17 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrogen Catalysts: Quinoline ,  Palladium Solvents: Ethyl acetate ;  16 h, 1 atm, rt
3.1 Reagents: 2,6-Lutidine ,  Trimethylsilyl triflate Solvents: Dichloromethane ;  1 h, -20 °C
3.2 Solvents: Water ;  1 h, rt
3.3 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  1 h, rt
3.4 Reagents: Sodium chloride Solvents: Water
3.5 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 13 h, rt
3.6 Reagents: Ammonium chloride Solvents: Water
Referenz
Total Synthesis and Bioactivity of Resolvin E2
Ogawa, Seiji; et al, Organic Letters, 2009, 11(16), 3602-3605

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Acetyl chloride Solvents: Methanol ;  0 °C; 0 °C → rt
2.1 Reagents: Silver ,  Copper ,  Zinc Solvents: Methanol ,  Water ;  16 h, 50 °C
3.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  0 °C
3.2 Reagents: Monosodium phosphate Solvents: Water ;  acidified, 0 °C
Referenz
Total synthesis of the anti-inflammatory lipid mediator Resolvin E2
Rodriguez, Ana R.; et al, Tetrahedron Letters, 2012, 53(15), 1912-1915

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Carbon tetrabromide ,  1,2-Bis(diphenylphosphino)ethane Solvents: Dichloromethane ;  10 min, 0 °C
2.1 Reagents: Butyllithium ,  Bromo[1,1′-thiobis[methane]]copper Solvents: Tetrahydrofuran ,  Hexane ;  5 min, -78 °C
2.2 Reagents: Hexamethylphosphoramide Solvents: Tetrahydrofuran ;  0 °C; 17 h, rt
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Hydrogen Catalysts: Quinoline ,  Palladium Solvents: Ethyl acetate ;  16 h, 1 atm, rt
4.1 Reagents: 2,6-Lutidine ,  Trimethylsilyl triflate Solvents: Dichloromethane ;  1 h, -20 °C
4.2 Solvents: Water ;  1 h, rt
4.3 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  1 h, rt
4.4 Reagents: Sodium chloride Solvents: Water
4.5 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 13 h, rt
4.6 Reagents: Ammonium chloride Solvents: Water
Referenz
Total Synthesis and Bioactivity of Resolvin E2
Ogawa, Seiji; et al, Organic Letters, 2009, 11(16), 3602-3605

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  0 °C
1.2 Reagents: Monosodium phosphate Solvents: Water ;  acidified, 0 °C
Referenz
Total synthesis of the anti-inflammatory lipid mediator Resolvin E2
Rodriguez, Ana R.; et al, Tetrahedron Letters, 2012, 53(15), 1912-1915

Synthetic Routes 8

Reaktionsbedingungen
1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  overnight, rt; 4 h, rt
1.2 Reagents: Imidazole Solvents: Dimethylformamide ;  0 °C; 3 h, rt
1.3 Solvents: Acetic acid ,  Tetrahydrofuran ,  Water ;  6 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Sodium bis(trimethylsilyl)amide ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone Solvents: Toluene ,  Tetrahydrofuran ;  1 h, -80 °C
2.2 Solvents: Tetrahydrofuran ;  1 h, -80 °C
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt
Referenz
Design and Synthesis of Cyclopropane Congeners of Resolvin E2, an Endogenous Proresolving Lipid Mediator, as Its Stable Equivalents
Fukuda, Hayato; et al, Organic Letters, 2016, 18(24), 6224-6227

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Cuprous chloride Solvents: Tetrahydrofuran ;  15 min, rt
1.2 Solvents: Tetrahydrofuran ;  rt; 14 h, 60 °C; 60 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Butyllithium ,  Bromo[1,1′-thiobis[methane]]copper Solvents: Tetrahydrofuran ,  Hexane ;  5 min, -78 °C
2.2 Reagents: Hexamethylphosphoramide Solvents: Tetrahydrofuran ;  0 °C; 17 h, rt
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Hydrogen Catalysts: Quinoline ,  Palladium Solvents: Ethyl acetate ;  16 h, 1 atm, rt
4.1 Reagents: 2,6-Lutidine ,  Trimethylsilyl triflate Solvents: Dichloromethane ;  1 h, -20 °C
4.2 Solvents: Water ;  1 h, rt
4.3 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  1 h, rt
4.4 Reagents: Sodium chloride Solvents: Water
4.5 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 13 h, rt
4.6 Reagents: Ammonium chloride Solvents: Water
Referenz
Total Synthesis and Bioactivity of Resolvin E2
Ogawa, Seiji; et al, Organic Letters, 2009, 11(16), 3602-3605

Synthetic Routes 10

Reaktionsbedingungen
1.1 Solvents: Acetonitrile ;  rt
2.1 Reagents: Sodium bis(trimethylsilyl)amide
2.2 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  3.5 h, -78 °C → -40 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  26 h, rt
Referenz
Total synthesis of resolvin E2
Kosaki, Yusuke; et al, Tetrahedron Letters, 2010, 51(14), 1856-1859

Synthetic Routes 11

Reaktionsbedingungen
1.1 Solvents: Acetonitrile ;  rt; overnight, reflux
2.1 Reagents: Sodium bis(trimethylsilyl)amide ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone Solvents: Toluene ,  Tetrahydrofuran ;  1 h, -80 °C
2.2 Solvents: Tetrahydrofuran ;  1 h, -80 °C
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt
Referenz
Design and Synthesis of Cyclopropane Congeners of Resolvin E2, an Endogenous Proresolving Lipid Mediator, as Its Stable Equivalents
Fukuda, Hayato; et al, Organic Letters, 2016, 18(24), 6224-6227

Synthetic Routes 12

Reaktionsbedingungen
1.1 Solvents: Benzene ;  17 h, reflux
2.1 Reagents: Sodium bis(trimethylsilyl)amide
2.2 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  3.5 h, -78 °C → -40 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  26 h, rt
Referenz
Total synthesis of resolvin E2
Kosaki, Yusuke; et al, Tetrahedron Letters, 2010, 51(14), 1856-1859

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  26 h, rt
Referenz
Total synthesis of resolvin E2
Kosaki, Yusuke; et al, Tetrahedron Letters, 2010, 51(14), 1856-1859

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: 2,6-Lutidine ,  Trimethylsilyl triflate Solvents: Dichloromethane ;  1 h, -20 °C
1.2 Solvents: Water ;  1 h, rt
1.3 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  1 h, rt
1.4 Reagents: Sodium chloride Solvents: Water
1.5 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 13 h, rt
1.6 Reagents: Ammonium chloride Solvents: Water
Referenz
Total Synthesis and Bioactivity of Resolvin E2
Ogawa, Seiji; et al, Organic Letters, 2009, 11(16), 3602-3605

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Sodium bis(trimethylsilyl)amide ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone Solvents: Toluene ,  Tetrahydrofuran ;  1 h, -80 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, -80 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt
Referenz
Design and Synthesis of Cyclopropane Congeners of Resolvin E2, an Endogenous Proresolving Lipid Mediator, as Its Stable Equivalents
Fukuda, Hayato; et al, Organic Letters, 2016, 18(24), 6224-6227

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Quinoline ,  Palladium Solvents: Ethyl acetate ;  16 h, 1 atm, rt
2.1 Reagents: 2,6-Lutidine ,  Trimethylsilyl triflate Solvents: Dichloromethane ;  1 h, -20 °C
2.2 Solvents: Water ;  1 h, rt
2.3 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  1 h, rt
2.4 Reagents: Sodium chloride Solvents: Water
2.5 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 13 h, rt
2.6 Reagents: Ammonium chloride Solvents: Water
Referenz
Total Synthesis and Bioactivity of Resolvin E2
Ogawa, Seiji; et al, Organic Letters, 2009, 11(16), 3602-3605

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Imidazole ,  N-Iodosuccinimide ,  Triphenylphosphine Solvents: Dichloromethane ;  0 °C; 1 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.3 Solvents: Acetonitrile ;  rt; overnight, reflux
2.1 Reagents: Sodium bis(trimethylsilyl)amide ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone Solvents: Toluene ,  Tetrahydrofuran ;  1 h, -80 °C
2.2 Solvents: Tetrahydrofuran ;  1 h, -80 °C
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt
Referenz
Design and Synthesis of Cyclopropane Congeners of Resolvin E2, an Endogenous Proresolving Lipid Mediator, as Its Stable Equivalents
Fukuda, Hayato; et al, Organic Letters, 2016, 18(24), 6224-6227

Resolvin E2 Raw materials

Resolvin E2 Preparation Products

Empfohlene Lieferanten
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Jincang Pharmaceutical (Shanghai) Co., LTD.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Wuhan ChemNorm Biotech Co.,Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Wuhan Comings Biotechnology Co., Ltd.